molecular formula C34H38N6O11 B14026904 Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate

Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B14026904
M. Wt: 706.7 g/mol
InChI Key: BOVFQQKBVYBBNN-MHZLTWQESA-N
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Description

Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple functional groups, including carbamate, amide, and nitrophenyl groups, which contribute to its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using tert-butyl carbamate, followed by sequential coupling reactions to introduce the various functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key steps in the industrial synthesis include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction leads to amino derivatives. Substitution reactions can result in the formation of various substituted carbamates and amides .

Scientific Research Applications

Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-(2-((2-((1-((2-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-YL)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C34H38N6O11

Molecular Weight

706.7 g/mol

IUPAC Name

[4-[[2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C34H38N6O11/c1-34(2,3)51-32(45)37-18-28(41)35-19-30(43)39-27(17-22-7-5-4-6-8-22)31(44)36-20-29(42)38-24-11-9-23(10-12-24)21-49-33(46)50-26-15-13-25(14-16-26)40(47)48/h4-16,27H,17-21H2,1-3H3,(H,35,41)(H,36,44)(H,37,45)(H,38,42)(H,39,43)/t27-/m0/s1

InChI Key

BOVFQQKBVYBBNN-MHZLTWQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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